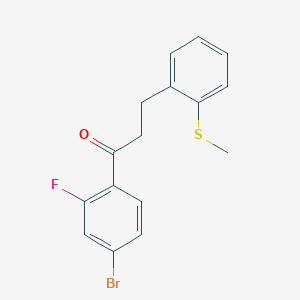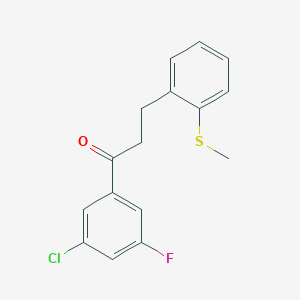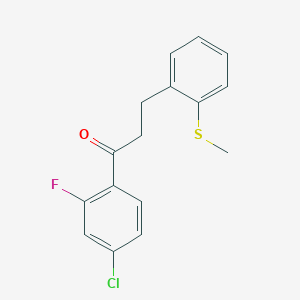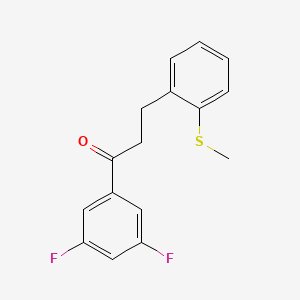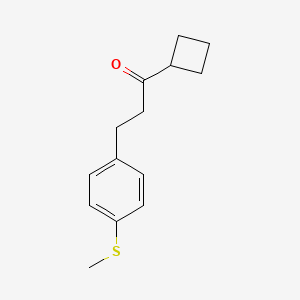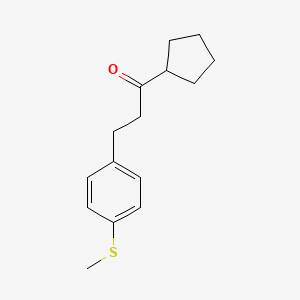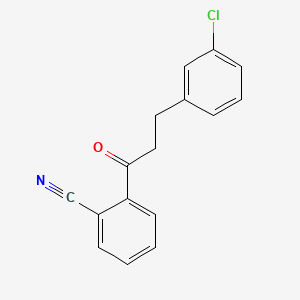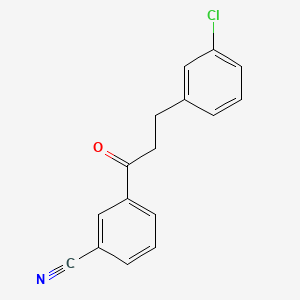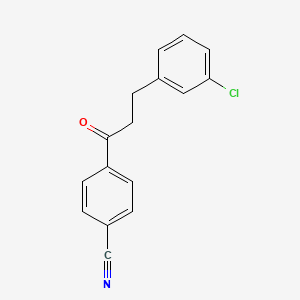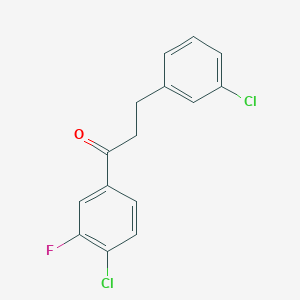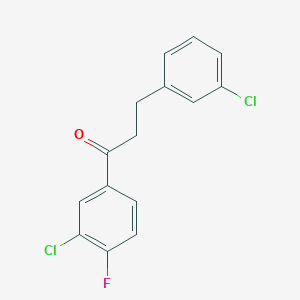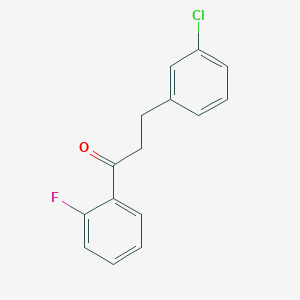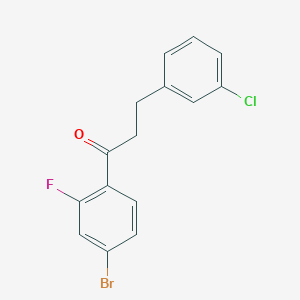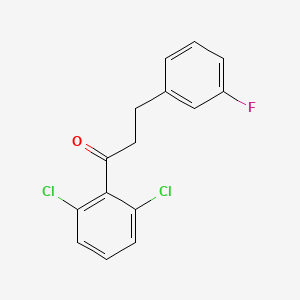
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone” is a chemical compound with the molecular formula C8H5Cl2FO . It is also known by other names such as 2’,6’-dichloro-3’-fluoroacetophenone, 1-2,6-dichloro-3-fluorophenyl ethanone, and 2,6-dichloro-3-fluoroacetophenone .
Molecular Structure Analysis
The molecular weight of “2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone” is 207.03 g/mol . The InChI Key is VJBFZHHRVCPAPZ-UHFFFAOYSA-N . The SMILES string is CC(=O)C1=C(Cl)C=CC(F)=C1Cl .Physical And Chemical Properties Analysis
“2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone” is a liquid at 20 degrees Celsius . It has a boiling point of 255 degrees Celsius and a flash point of 84 degrees Celsius . The specific gravity at 20/20 degrees Celsius is 1.40 , and the refractive index n20/D is 1.529 .Wissenschaftliche Forschungsanwendungen
1. Polymer Synthesis and Copolymerization
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone has been involved in the synthesis of novel copolymers. For instance, electrophilic trisubstituted ethylenes incorporating this compound were used to create copolymers with styrene, showing high glass transition temperatures and substantial decrease in chain mobility due to high dipolar character (Kim et al., 1999).
2. Antimicrobial Applications
Research on the antimicrobial activity of compounds derived from 2',6'-Dichloro-3-(3-fluorophenyl)propiophenone showed promising results. Compounds synthesized from this chemical exhibited significant antibacterial activity against various microorganisms, indicating potential for development as novel antimicrobial agents (Arun et al., 2003).
3. Synthesis of Biologically Active Molecules
The compound has been used in the synthesis of new biologically active molecules, particularly in creating thiadiazolotriazinones with potential antibacterial properties. This suggests a wide range of applications in pharmaceuticals and medicine (Holla et al., 2003).
4. Improved Synthetic Routes for Monomers
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone has been used in the development of improved synthetic routes for creating specific monomers. This application is particularly relevant in polymer science and material engineering (Baek & Harris, 2005).
5. Antipathogenic Activity
This compound has been used in synthesizing acylthioureas with notable anti-pathogenic activity. This research demonstrates its potential in developing new antimicrobial agents with antibiofilm properties, which could have significant implications in healthcare (Limban et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-12-5-2-6-13(17)15(12)14(19)8-7-10-3-1-4-11(18)9-10/h1-6,9H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBQVJWZFPBGJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644556 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',6'-Dichloro-3-(3-fluorophenyl)propiophenone | |
CAS RN |
898767-75-4 |
Source


|
| Record name | 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

